![molecular formula C18H36N4O2 B12442335 1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine CAS No. 887591-45-9](/img/structure/B12442335.png)
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine is a heterocyclic organic compound with the molecular formula C18H36N4O2 and a molecular weight of 340.5 . It is commonly used in research and experimental applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine involves several steps. One common method includes the reaction of 3-aminomethylpyrrolidine with 4-methylpiperazine in the presence of a base, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts or bases depending on the desired reaction . Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives .
Scientific Research Applications
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
- 1-Boc-3-(ethylaminomethyl)-pyrrolidine
- 1-Boc-3-[(2-methoxy-propylamino)-methyl]-pyrrolidine
- 4-(5-amino-isoxazol-3-yl)-phenol
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
887591-45-9 |
|---|---|
Molecular Formula |
C18H36N4O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl 3-[[3-(4-methylpiperazin-1-yl)propylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H36N4O2/c1-18(2,3)24-17(23)22-9-6-16(15-22)14-19-7-5-8-21-12-10-20(4)11-13-21/h16,19H,5-15H2,1-4H3 |
InChI Key |
KAMNGPZTVSRJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


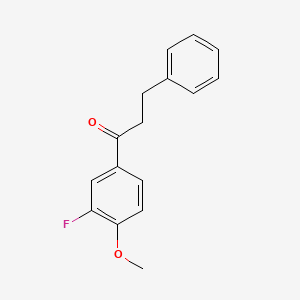
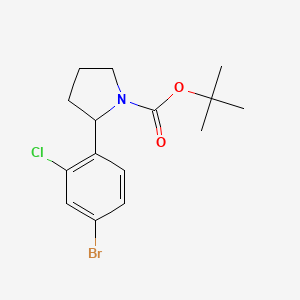
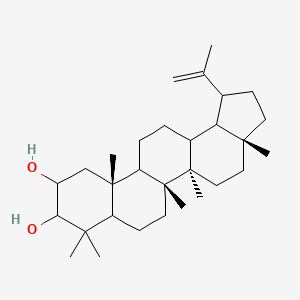
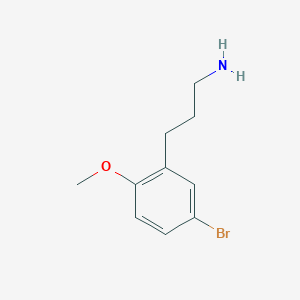
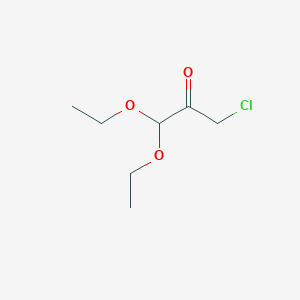

![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)
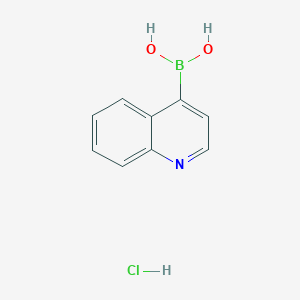

![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)
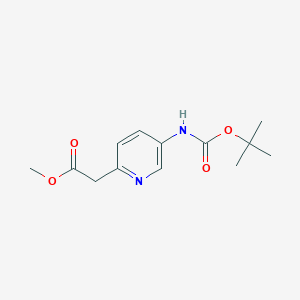
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
